molecular formula C19H14F2N2O3 B2756903 1-allyl-N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 333760-81-9

1-allyl-N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2756903
CAS RN: 333760-81-9
M. Wt: 356.329
InChI Key: JHKNQLUQOQBEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Allyl-N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide” is a chemical compound with the molecular formula C19H14F2N2O3. Its average mass is 356.323 Da and its monoisotopic mass is 356.097260 Da .

Scientific Research Applications

Potential Antimicrobial Agents

Research has identified a series of compounds, including quinazolinone and thiazolidinone derivatives, with potential antimicrobial activities. These compounds have been tested against a range of bacteria and fungi, showcasing their utility in developing new antimicrobial agents. The synthesis of these compounds involves various chemical reactions characterized by spectroscopic methods such as IR, NMR, and mass spectrometry (Desai, Dodiya, & Shihora, 2011).

Bromination and Structural Studies

A study on the bromination of quinolone derivatives revealed interesting chemical behavior, including halocyclization and bromination in specific fragments of the molecule. These findings contribute to the understanding of the chemical properties of such compounds and their potential applications in medicinal chemistry (Ukrainets, Mospanova, Gorokhova, & Shishkina, 2011).

Anticancer and Fluorescence Agents

The synthesis of hydroxyquinoline derivatives, including the preparation of carboxamide groups with various substitutions, has been explored for potential anticancer applications. These compounds exhibit cytotoxic activity against cancer cell lines and possess fluorescent properties, making them interesting candidates for both therapeutic and diagnostic applications (Funk et al., 2015).

Opioid Receptor Antagonists

Hydrochlorides of amides derived from quinoline carboxylic acid have been synthesized and tested as potential opioid receptor antagonists. These compounds represent a new class of substances with promising pharmacological properties, offering avenues for the development of new treatments for opioid addiction (Ukrainets, Sidorenko, Davidenko, & Yarosh, 2010).

Corrosion Inhibitors and Antimicrobial Additives

Polyfunctional organic compounds containing aminomethyl groups and unsaturated bonds have been prepared and evaluated as acid corrosion inhibitors and antimicrobial additives for cutting fluids. These studies highlight the versatile applications of quinoline derivatives in industrial settings, offering solutions for material preservation and microbial control (Bayramov et al., 2020).

properties

IUPAC Name

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c1-2-9-23-15-6-4-3-5-12(15)17(24)16(19(23)26)18(25)22-11-7-8-13(20)14(21)10-11/h2-8,10,24H,1,9H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKNQLUQOQBEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

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